The Strategic Utility of 2,3-Dichloro-6-fluorophenylboronic Acid in Modern Drug Discovery
The Strategic Utility of 2,3-Dichloro-6-fluorophenylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Parallel to this, the development of robust carbon-carbon bond-forming reactions has revolutionized the synthesis of complex organic molecules. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, valued for its mild conditions and broad functional group tolerance.
This guide focuses on a highly functionalized and strategic building block at the intersection of these two powerful fields: 2,3-Dichloro-6-fluorophenylboronic acid . We will explore its synthesis, properties, and critical applications, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Section 1: Core Profile of 2,3-Dichloro-6-fluorophenylboronic Acid
This reagent is a polysubstituted aromatic boronic acid, a class of compounds prized for their versatility as coupling partners in organic synthesis. The specific arrangement of its substituents—two chlorine atoms and a fluorine atom—provides a unique electronic and steric profile that is invaluable for fine-tuning the properties of target molecules in drug discovery programs.
CAS Number: 1451393-17-1[1][2][3][4]
Physicochemical Properties
The properties of this reagent make it a stable, solid compound that is amenable to standard laboratory handling procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₄BCl₂FO₂ | [1][2] |
| Molecular Weight | 208.81 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available up to ≥97% | [1] |
Structural Rationale in Synthesis
The strategic placement of the halogen atoms on the phenyl ring is not arbitrary. The ortho-fluorine substituent can influence the acidity of the boronic acid and engage in unique interactions (such as hydrogen bonding or dipole interactions) within a target's binding pocket. The two chlorine atoms provide additional points for diversification or can serve to modulate the electronic nature and conformation of the resulting biaryl product. This high degree of substitution makes it a valuable tool for navigating complex structure-activity relationship (SAR) studies.
Section 2: Synthesis Pathway
The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves a lithium-halogen exchange followed by borylation with a trialkyl borate.[5] This approach is particularly suitable for creating highly substituted boronic acids like 2,3-Dichloro-6-fluorophenylboronic acid.
The logical starting material for this synthesis is 1,2-dichloro-4-fluoro-3-halobenzene (e.g., 3-bromo-1,2-dichloro-4-fluorobenzene). The bromine atom is selectively targeted for the lithium-halogen exchange due to its higher reactivity compared to the C-Cl and C-F bonds.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of the title compound.
Caption: Proposed synthesis workflow for 2,3-Dichloro-6-fluorophenylboronic acid.
Section 3: Application in Suzuki-Miyaura Cross-Coupling
The primary application for 2,3-Dichloro-6-fluorophenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following protocol provides a robust, self-validating system for coupling 2,3-Dichloro-6-fluorophenylboronic acid with a representative aryl bromide.
Objective: Synthesize 2-(2,3-Dichloro-6-fluorophenyl)-pyridine from 2-bromopyridine.
Materials:
-
2,3-Dichloro-6-fluorophenylboronic acid (CAS: 1451393-17-1)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add:
-
2,3-Dichloro-6-fluorophenylboronic acid (1.2 mmol, 1.2 eq.)
-
2-Bromopyridine (1.0 mmol, 1.0 eq.)
-
Potassium Carbonate (2.5 mmol, 2.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 10 mL). The biphasic system is common, with the base residing in the aqueous phase to activate the boronic acid for transmetalation.
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90-100 °C.
-
Stir the reaction mixture vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Trustworthiness through Self-Validation: The success of this protocol is validated by the complete consumption of the limiting reagent (2-bromopyridine) and the appearance of a new, less polar spot on the TLC plate corresponding to the biaryl product, confirmed by LC-MS analysis.
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle boronic acids in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Storage: Store 2,3-Dichloro-6-fluorophenylboronic acid in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
2,3-Dichloro-6-fluorophenylboronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique substitution pattern offers medicinal chemists a sophisticated building block to probe complex biological systems and engineer next-generation therapeutics. By understanding its properties, synthesis, and the robust protocols for its application, researchers can confidently and efficiently leverage its potential to accelerate the drug discovery process.
References
-
Angene International Limited. 2,3-Dichloro-6-fluorophenylboronic acid | 1451393-17-1. [Link]
-
Ark Pharm, Inc. 1451393-17-1 | 2,3-Dichloro-6-fluorophenylboronic acid. [Link]
-
Amadis Chemical Company Limited. Product Catalog Page 120. ChemBuyersGuide.com. [Link]
-
Boroncore. 2,3-Dichloro-6-fluorophenylboronic acid; BC008321. [Link]
-
Reagentia. 2,3-Dichloro-6-fluorophenylboronic acid (1 x 1 g). [Link]
-
Kłobucki, M., et al. (2018). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. ResearchGate. [Link]
-
Ishihara, K., et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
-
Werner, V., et al. (2021). Synthetic Approaches to Triarylboranes from 1885 to 2020. ResearchGate. [Link]
-
Shavrin, A. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA portal. [Link]
-
Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
Sources
- 1. Angene - 2,3-Dichloro-6-fluorophenylboronic acid | 1451393-17-1 | MFCD11111907 | AG00HXDT [japan.angenechemical.com]
- 2. 1451393-17-1 | MFCD11111907 | 2,3-Dichloro-6-fluorophenylboronic acid [aaronchem.com]
- 3. 1451393-17-1 | 2,3-Dichloro-6-fluorophenylboronic acid | Boroncore [boroncore.com]
- 4. 2,3-Dichloro-6-fluorophenylboronic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
2)
2)
2)
2)
2)
